

BTD-1 enzyme function and mechanism

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Compound of Interest

Compound Name: *BTD-1*

Cat. No.: *B1577685*

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An In-depth Technical Guide on the Function and Mechanism of Biotinidase (BTD)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "**BTD-1**" is not a standard nomenclature for a recognized enzyme. This guide focuses on Biotinidase (BTD), the enzyme responsible for biotin recycling, which is the likely subject of interest.

Executive Summary

Biotinidase (BTD) is a critical enzyme in human physiology, responsible for the recycling of the essential B-vitamin, biotin. It functions as a hydrolase, cleaving biotin from its amide-linked forms—biocytin (biotinyl-lysine) and biotinylated peptides—which are products of holocarboxylase degradation. This process is vital for maintaining the body's pool of free biotin, a necessary cofactor for five mammalian carboxylase enzymes that play indispensable roles in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1] Beyond this metabolic role, BTD is also implicated in epigenetic regulation through the biotinylation of histones, suggesting a function in gene silencing and the DNA damage response. A deficiency in BTD activity, an autosomal recessive inherited disorder, leads to a range of severe neurological and cutaneous symptoms if untreated.[2] Understanding the function, mechanism, and quantification of BTD activity is therefore crucial for diagnostics, therapeutic development, and basic research.

Core Function and Mechanism

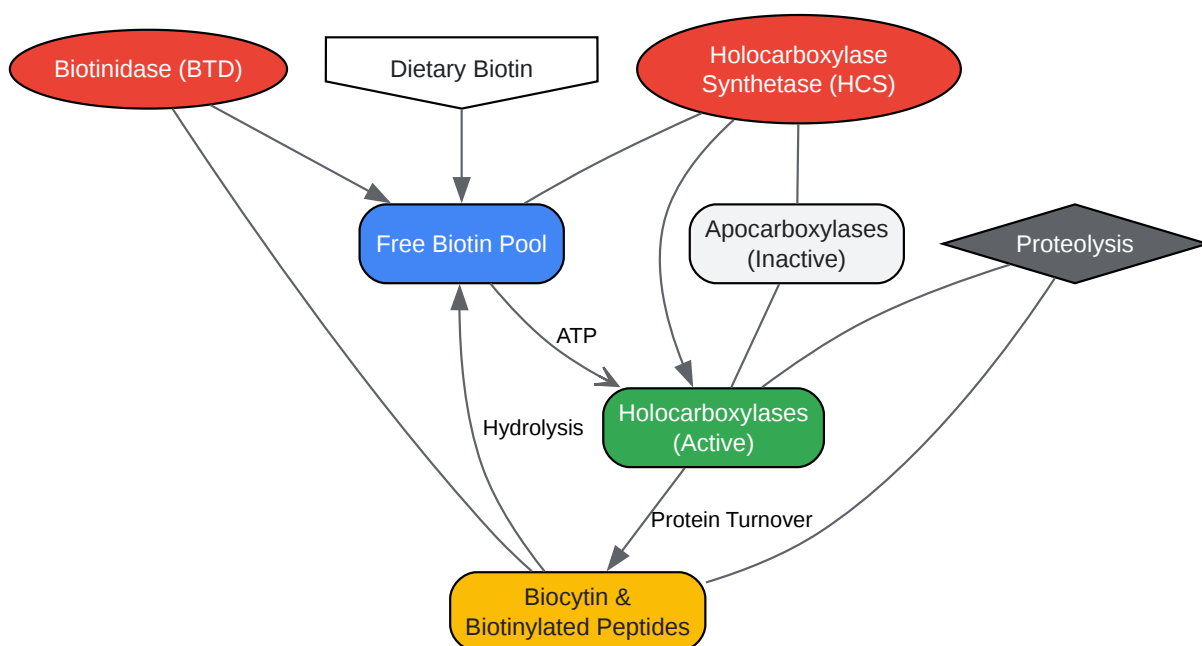
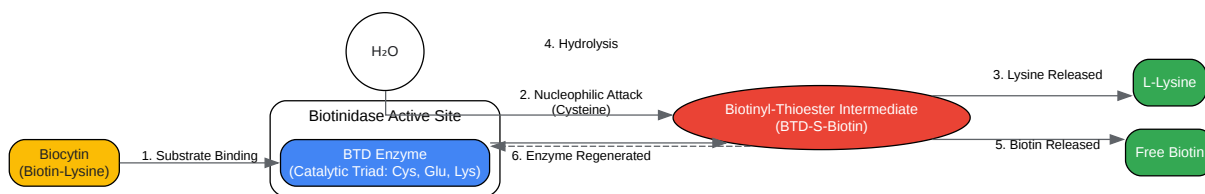
Enzymatic Function

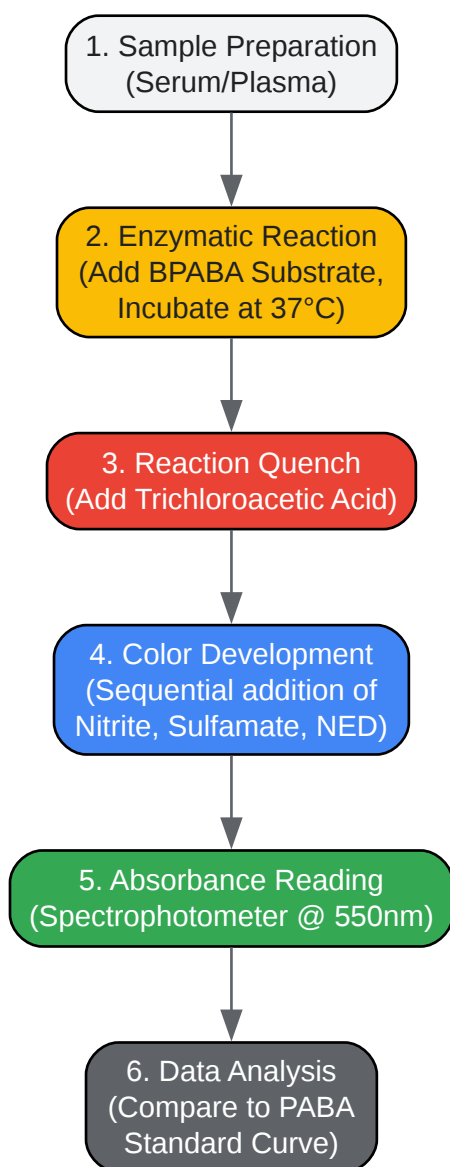
The primary function of BTB is to catalyze the hydrolysis of the amide bond between biotin and the ϵ -amino group of a lysine residue.^[1] This reaction liberates free biotin and lysine (or a lysine-containing peptide). This is the final and essential step in the Biotin Cycle, which salvages biotin after the proteolytic degradation of biotin-dependent carboxylase enzymes, making it available for reuse by holocarboxylase synthetase (HCS) to activate new apocarboxylases.^[2]

Catalytic Mechanism

The catalytic mechanism of human BTB involves a catalytic triad within its active site. While the precise three-dimensional structure is based on computer modeling against homologous amidases, the key residues have been identified.^[3]

- **Catalytic Triad:** The active site contains a catalytic triad consisting of glutamate (Glu), lysine (Lys), and cysteine (Cys).
- **Mechanism of Action:** The hydrolysis of biocytin is proposed to proceed via the formation of a biotinyl-thioester intermediate. The nucleophilic cysteine residue in the active site attacks the carbonyl carbon of the biocytin, leading to the release of lysine and the formation of a covalent intermediate where biotin is bound to the enzyme via a thioester bond. This intermediate is then hydrolyzed by a water molecule to release free biotin, regenerating the enzyme for another catalytic cycle.





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